Desethyl Sacubitril-d4
CAS No.:
Cat. No.: VC0205597
Molecular Formula: C₂₂H₂₁D₄NO₅
Molecular Weight: 387.46
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₂₁D₄NO₅ |
---|---|
Molecular Weight | 387.46 |
Introduction
Chemical Properties and Structure
Desethyl Sacubitril-d4 has distinct chemical properties that make it valuable as an analytical standard. The compound has a molecular formula of C₂₂H₂₁D₄NO₅ and a molecular weight of 387.46 g/mol . The IUPAC name is (2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid, reflecting its complex structure with specific stereochemistry .
The compound maintains the same stereochemical configuration as the non-deuterated desethyl sacubitril, with R configuration at position 2 and S configuration at position 4. The four deuterium atoms are strategically positioned at the 2,2,3,3 positions of the propanoyl group, creating a mass shift of +4 atomic mass units compared to the non-deuterated compound .
Structural Features
The molecular structure of Desethyl Sacubitril-d4 contains several important functional groups:
-
Two carboxylic acid moieties
-
An amide bond
-
A biphenyl aromatic system
-
A methyl-substituted carbon chain
-
Four deuterium atoms replacing hydrogens in the propanoyl group
This structure is represented by the SMILES notation: [2H]C([2H])(C(=O)NC@HCC@@HC(=O)O)C([2H])([2H])C(=O)O .
Chemical Properties Overview
Table 1: Chemical Properties of Desethyl Sacubitril-d4
Applications in Pharmaceutical Research
Desethyl Sacubitril-d4 serves multiple critical functions in pharmaceutical research, particularly in studies related to heart failure treatments and drug metabolism.
Analytical Standard in Mass Spectrometry
The primary application of Desethyl Sacubitril-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . As a stable isotope-labeled analog, it offers several advantages:
-
Co-elutes with the unlabeled analyte in chromatographic systems
-
Compensates for matrix effects and variations in extraction efficiency
-
Provides a distinct mass spectral response due to the +4 Da mass shift
-
Enables accurate quantification through isotope dilution techniques
These properties make Desethyl Sacubitril-d4 invaluable for developing sensitive and specific analytical methods for quantifying sacubitrilat in biological matrices such as plasma, urine, and tissue samples.
Pharmacokinetic and Metabolic Studies
Desethyl Sacubitril-d4 enables detailed pharmacokinetic investigations of sacubitril and its metabolites . Researchers use this compound to:
-
Track the formation and elimination of sacubitrilat in vivo
-
Study the metabolism of sacubitril across different patient populations
-
Investigate drug-drug interactions involving sacubitril/valsartan
-
Determine the impact of hepatic impairment on drug metabolism
A study examining patients with hepatic impairment demonstrated that sacubitril exposure (AUC) increased by 53% and 245% in mild and moderate impairment, respectively, while sacubitrilat exposure increased by 48% and 90% . Such findings, supported by analytical methods using deuterated standards, provide crucial information for appropriate dosing adjustments in these populations.
Method Development and Validation
Desethyl Sacubitril-d4 supports the development and validation of bioanalytical methods according to regulatory guidelines . Its applications in method validation include:
-
Assessment of selectivity and specificity
-
Determination of linearity, accuracy, and precision
-
Evaluation of extraction recovery and matrix effects
-
Stability testing under various storage and handling conditions
Table 2: Research Applications of Desethyl Sacubitril-d4
Application Area | Specific Uses | Benefits |
---|---|---|
Bioanalytical Methods | LC-MS/MS assay development | Enhanced specificity and accuracy |
Pharmacokinetic Analysis | Quantification in biological matrices | Improved precision through isotope dilution |
Metabolic Profiling | Tracking sacubitrilat formation | Clear distinction from endogenous compounds |
Clinical Trials | Support for sacubitril/valsartan studies | Better understanding of exposure-response relationships |
Special Population Studies | Analysis in hepatic impairment | Insights for dosing adjustments |
Relevance to Heart Failure Treatment
Desethyl Sacubitril-d4's significance extends beyond analytical chemistry into the realm of cardiovascular medicine, where it supports research on heart failure therapies.
Sacubitril/Valsartan in Heart Failure
Sacubitril/valsartan represents a significant therapeutic advance in treating heart failure with reduced ejection fraction. This first-in-class angiotensin receptor neprilysin inhibitor (ARNI) has demonstrated remarkable clinical benefits in multiple studies .
The PARADIGM-HF trial and subsequent studies have shown that sacubitril/valsartan:
-
Reduces mortality and morbidity in HFrEF patients
-
Improves quality of life measures
For example, in the PROVIDE-HF study, patients initiated on sacubitril/valsartan showed greater improvements in the Kansas City Cardiomyopathy Questionnaire (KCCQ) and were more likely to experience significant (≥20-point) improvements in quality of life measures compared to controls .
Mechanism of Action and Metabolite Significance
Sacubitril is a prodrug that is metabolized to sacubitrilat (desethyl sacubitril), which is the active neprilysin inhibitor . A study examining the effects of sacubitril/valsartan found that the drug leads to a dose-dependent decrease in soluble neprilysin (sNEP) activity, resulting in increased levels of neprilysin substrates including atrial natriuretic peptide (ANP), substance P, and glucagon-like peptide 1 .
This mechanism underlies the therapeutic benefits observed in heart failure patients, with ANP rather than BNP (brain natriuretic peptide) appearing to be the major effector amongst natriuretic peptides . Desethyl Sacubitril-d4 enables precise quantification of the active metabolite in such mechanistic studies.
Supporting Clinical Research
In clinical research contexts, Desethyl Sacubitril-d4 serves as a critical tool that enables:
-
Precise quantification of sacubitrilat in patient samples during clinical trials
-
Pharmacokinetic studies that inform dosing strategies for different patient populations
-
Investigation of the relationship between sacubitrilat exposure and clinical outcomes
Table 3: Clinical Findings Related to Sacubitril/Valsartan in Heart Failure
Analytical Considerations and Methods
The utility of Desethyl Sacubitril-d4 in pharmaceutical analysis stems from its specific chemical properties and behavior in analytical systems.
Mass Spectrometric Detection
In mass spectrometry, Desethyl Sacubitril-d4 produces fragment ions that are 4 mass units higher than those of the non-deuterated compound. This mass shift allows for selective monitoring of the internal standard without interference from the analyte, even in complex biological matrices .
Typical LC-MS/MS methods employing Desethyl Sacubitril-d4 might involve:
-
Sample preparation through protein precipitation or extraction
-
Chromatographic separation using reversed-phase HPLC
-
Detection via multiple reaction monitoring (MRM)
-
Quantification using isotope dilution calculations
The deuterium labeling at non-exchangeable positions ensures stability of the isotopic pattern throughout the analytical process, contributing to method robustness and reliability.
Method Performance Characteristics
When used as an internal standard, Desethyl Sacubitril-d4 enables development of analytical methods with favorable performance characteristics:
-
Lower limits of quantification typically in the ng/mL or pg/mL range
-
Linear dynamic ranges spanning several orders of magnitude
-
High precision with relative standard deviations below 15%
-
Accuracy within ±15% of nominal concentrations
-
Minimal matrix effects due to compensation by the internal standard
These performance attributes are essential for reliable pharmacokinetic assessments and therapeutic drug monitoring in clinical settings.
Research Context and Related Compounds
Desethyl Sacubitril-d4 exists within a broader context of related compounds used in pharmaceutical research and development.
Related Reference Standards
Several related compounds are also used as analytical standards in sacubitril research:
-
Structural analogs used in structure-activity relationship studies
This family of compounds supports comprehensive analytical investigations of sacubitril quality, metabolism, and pharmacological properties.
Research Context
The application of Desethyl Sacubitril-d4 in pharmaceutical research contributes to several broader scientific objectives:
-
Improving understanding of structure-activity relationships in neprilysin inhibitors
-
Optimizing dosing regimens for different patient populations
-
Investigating potential drug-drug interactions
-
Supporting regulatory submissions with robust analytical data
The development of sacubitril/valsartan included extensive clinical trials such as PARADIGM-HF, PARALLEL-HF, and PROVIDE-HF , all of which would have benefited from precise analytical methods supported by deuterated internal standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume